molecular formula C16H13BrN2O2 B4958981 N'-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide

N'-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide

Cat. No.: B4958981
M. Wt: 345.19 g/mol
InChI Key: LDCKAQOCZKSAMO-ZHACJKMWSA-N
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Description

N’-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromophenyl group, a benzohydrazide moiety, and an enone linkage, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone linkage to an alcohol group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of bromophenyl ketones.

    Reduction: Formation of bromophenyl alcohols.

    Substitution: Formation of substituted bromophenyl derivatives[][1].

Scientific Research Applications

N’-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials[][1].

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-phenylpropanamide
  • 4-bromophenylacetonitrile
  • 4-bromodiphenyl ether

Properties

IUPAC Name

N'-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-14-8-6-12(7-9-14)15(20)10-11-18-19-16(21)13-4-2-1-3-5-13/h1-11,18H,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCKAQOCZKSAMO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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